molecular formula C13H8F3NO2 B1393643 4-(3-(Trifluoromethyl)phenyl)picolinic acid CAS No. 1261637-33-5

4-(3-(Trifluoromethyl)phenyl)picolinic acid

Cat. No.: B1393643
CAS No.: 1261637-33-5
M. Wt: 267.2 g/mol
InChI Key: ZJAMIBNVECEDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the coupling process.

Chemical Reactions Analysis

4-(3-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Additionally, the picolinic acid moiety can undergo decarboxylation reactions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-(3-(Trifluoromethyl)phenyl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. In biology, this compound has been studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines . In medicine, it is being explored for its potential use as a therapeutic agent due to its ability to modulate biological pathways. Additionally, in the industrial sector, it is used in the synthesis of materials with specific electronic properties.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMIBNVECEDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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